molecular formula C13H13ClFNO3S2 B2761006 3-chloro-4-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide CAS No. 2034571-19-0

3-chloro-4-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide

Cat. No.: B2761006
CAS No.: 2034571-19-0
M. Wt: 349.82
InChI Key: RMMCHMAQZBNAPM-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide is a complex organic compound that features a combination of chloro, fluoro, hydroxy, and thiophene groups attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide typically involves multi-step organic reactionsThe thiophene moiety can be introduced via a coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Halogen atoms (chloro and fluoro) can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the halogen atoms could yield a variety of substituted derivatives.

Scientific Research Applications

3-chloro-4-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 3-chloro-4-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide is not fully understood. it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. This inhibition can lead to decreased cell viability and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-4-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-chloro-4-fluoro-N-(3-hydroxy-3-thiophen-3-ylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClFNO3S2/c14-11-7-10(1-2-12(11)15)21(18,19)16-5-3-13(17)9-4-6-20-8-9/h1-2,4,6-8,13,16-17H,3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMCHMAQZBNAPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NCCC(C2=CSC=C2)O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClFNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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